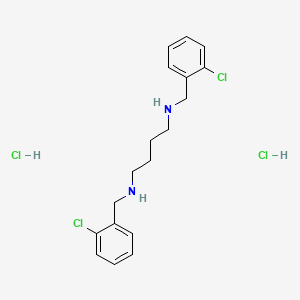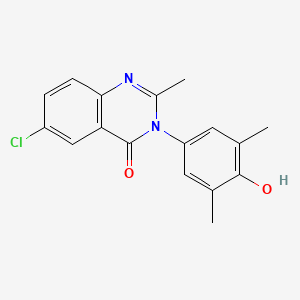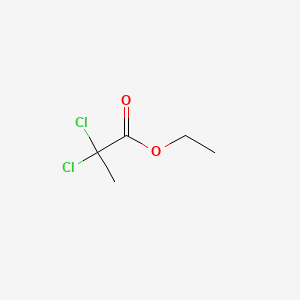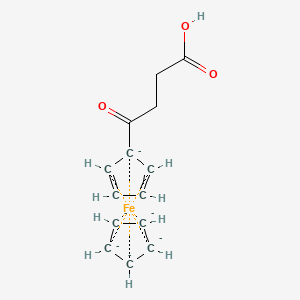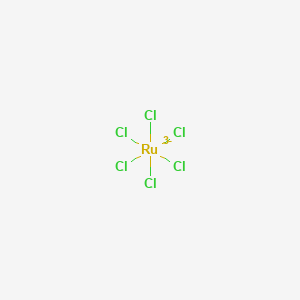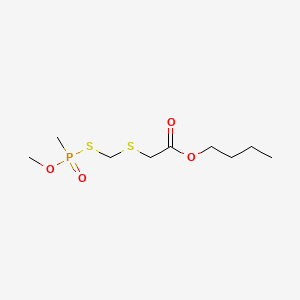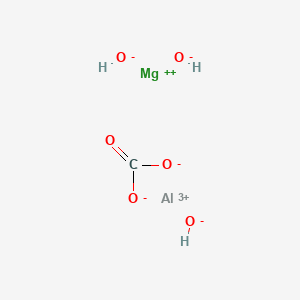
aluminum;magnesium;carbonate;trihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum magnesium carbonate trihydroxide is a compound that combines aluminum, magnesium, carbonate, and hydroxide ions. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a flame retardant, antacid, and in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of aluminum magnesium carbonate trihydroxide can be achieved through several synthetic routes. One common method involves the coprecipitation of aluminum and magnesium salts in the presence of carbonate ions. For example, a mixed solution of magnesium chloride and aluminum chloride can be titrated with sodium hydroxide in a carbon dioxide-free system, followed by dialysis of the suspension at elevated temperatures .
Industrial Production Methods
In industrial settings, aluminum magnesium carbonate trihydroxide is often produced using mechanochemical methods. This involves the use of magnesium hydroxide, aluminum hydroxide, and carbon dioxide as raw materials. The mechanochemical method addresses the shortcomings of traditional preparation methods, such as high preparation costs and complicated water washing processes .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum magnesium carbonate trihydroxide undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to form aluminum oxide, magnesium oxide, and carbon dioxide.
Neutralization: It reacts with acids to form corresponding aluminum and magnesium salts, along with water and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions with aluminum magnesium carbonate trihydroxide include hydrochloric acid, sulfuric acid, and nitric acid. The reactions typically occur under ambient conditions, although elevated temperatures may be required for decomposition reactions.
Major Products Formed
The major products formed from the reactions of aluminum magnesium carbonate trihydroxide include aluminum chloride, magnesium chloride, carbon dioxide, and water .
Applications De Recherche Scientifique
Aluminum magnesium carbonate trihydroxide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other aluminum and magnesium compounds.
Biology: It serves as a flame retardant in various biological materials.
Medicine: It is used as an antacid for the symptomatic relief of heartburn, acid indigestion, and sour stomach.
Mécanisme D'action
The mechanism of action of aluminum magnesium carbonate trihydroxide involves its ability to neutralize acids. In the stomach, it reacts with hydrochloric acid to form aluminum chloride, magnesium chloride, carbon dioxide, and water. This neutralization process increases the pH of gastric secretions, providing relief from acid-related symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum hydroxide: Used as an antacid and flame retardant.
Magnesium hydroxide: Also used as an antacid and in flame retardant applications.
Calcium carbonate: Commonly used as an antacid and in industrial applications.
Uniqueness
Aluminum magnesium carbonate trihydroxide is unique due to its combined properties of aluminum and magnesium, which provide enhanced flame retardant and antacid capabilities compared to individual compounds. Its ability to neutralize acids and act as a flame retardant makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
56560-67-9 |
|---|---|
Formule moléculaire |
CH3AlO6.Mg CH3AlMgO6 |
Poids moléculaire |
162.32 g/mol |
Nom IUPAC |
aluminum;magnesium;carbonate;trihydroxide |
InChI |
InChI=1S/CH2O3.Al.Mg.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;+3;+2;;;/p-5 |
Clé InChI |
DNFYYVUKMVYWPY-UHFFFAOYSA-I |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)

![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
